2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95%
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Overview
Description
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid (2-FPCA) is a small organic molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of various compounds, and its biological activity has been studied extensively. It has been used as a reagent in organic synthesis and as a ligand in the binding of various molecules. 2-FPCA has also been used as a tool to study the mechanism of action of various drugs, and its biochemical and physiological effects have been studied extensively.
Mechanism of Action
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% can reduce the production of prostaglandins, which are important mediators of inflammation. In addition, 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been shown to inhibit the activity of other enzymes involved in the production of leukotrienes, which are also important mediators of inflammation.
Biochemical and Physiological Effects
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been shown to have anti-inflammatory, antipyretic, and analgesic effects. It has also been shown to have anti-cancer and anti-tumor effects. In addition, it has been shown to have anti-microbial and anti-viral effects. Finally, it has been shown to have antioxidant effects, and it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. In addition, it is non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, it is not suitable for use in organic solvents, and its solubility in organic solvents is limited.
Future Directions
The potential applications of 2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% are vast, and there are many future directions that could be explored. For example, further research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases. In addition, further research could be conducted to explore its potential as a tool for the synthesis of various compounds. Finally, further research could be conducted to explore its potential as a tool for the study of the structure and function of various proteins, enzymes, and cell membranes.
Synthesis Methods
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% is synthesized through a reaction between 5-chloro-2-fluorobenzoic acid and an appropriate Grignard reagent. The Grignard reagent is typically added to a solution of the acid in an inert solvent such as diethyl ether. The reaction is usually carried out at low temperatures and is monitored by thin-layer chromatography. The product is then purified by recrystallization and isolated as a white solid.
Scientific Research Applications
2-(5-Carboxy-2-fluorophenyl)-4-chlorobenzoic acid, 95% has been studied extensively in the field of pharmacology and biochemistry. It has been used as a tool to study the mechanism of action of various drugs, and its biochemical and physiological effects have been studied extensively. It has also been used as a ligand in the binding of various molecules, and it has been used to study the structure and function of proteins. In addition, it has been used to study the structure and function of enzymes, and it has been used to study the structure and function of cell membranes.
properties
IUPAC Name |
3-(2-carboxy-5-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-8-2-3-9(14(19)20)10(6-8)11-5-7(13(17)18)1-4-12(11)16/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVUPHHHSFNXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690970 |
Source
|
Record name | 5-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-66-8 |
Source
|
Record name | 5-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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